3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
CAS No.: 262852-11-9
Cat. No.: VC7843231
Molecular Formula: C6H9ClF3N
Molecular Weight: 187.59
* For research use only. Not for human or veterinary use.
![3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride - 262852-11-9](/images/structure/VC7843231.png)
Specification
CAS No. | 262852-11-9 |
---|---|
Molecular Formula | C6H9ClF3N |
Molecular Weight | 187.59 |
IUPAC Name | 3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C6H8F3N.ClH/c7-6(8,9)4-1-5(10,2-4)3-4;/h1-3,10H2;1H |
Standard InChI Key | SZJRBVKLWBBKBK-UHFFFAOYSA-N |
SMILES | C1C2(CC1(C2)N)C(F)(F)F.Cl |
Canonical SMILES | C1C2(CC1(C2)N)C(F)(F)F.Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s bicyclo[1.1.1]pentane system consists of three fused cyclopropane rings, creating a highly strained, paddlewheel-like geometry. The trifluoromethyl (-CF₃) group at the 3-position introduces significant electronic effects, while the amine hydrochloride moiety enhances solubility in polar solvents.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₆H₉ClF₃N |
Molecular Weight | 187.59 g/mol |
CAS Number | 262852-11-9 |
Hybridization | sp³ (bridgehead carbons) |
Strain Energy | ~70 kcal/mol (estimated) |
The strain energy, derived from computational studies, contributes to its reactivity, particularly in ring-opening reactions.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A common route involves functionalizing bicyclo[1.1.1]pentane precursors through trifluoromethylation. For example:
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Trifluoromethylation: Reaction of bicyclo[1.1.1]pent-1-yl lithium with trifluoromethyl iodide yields 3-(trifluoromethyl)bicyclo[1.1.1]pentane.
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Amination: Subsequent nitrene insertion or Hofmann–Löffler reaction introduces the amine group.
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Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt .
Industrial Manufacturing
Scaled production requires optimized conditions to manage exothermic reactions and intermediates. Key steps include:
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Continuous Flow Reactors: To control temperature during trifluoromethylation.
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Crystallization: Isolation via anti-solvent precipitation ensures >99% purity .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (<1 mg/mL). Thermal stability analyses indicate decomposition above 200°C, making it suitable for reactions below this threshold.
Table 2: Stability Profile
Condition | Stability |
---|---|
Aqueous (pH 3–9) | Stable for 24 hours |
UV Light (254 nm) | Gradual decomposition |
Oxidative Environments | Susceptible to radical reactions |
Chemical Reactivity
Electrophilic and Nucleophilic Pathways
The amine group participates in:
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Acylation: Reacts with acyl chlorides to form amides.
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Alkylation: Forms secondary amines with alkyl halides.
The trifluoromethyl group directs electrophilic substitution to the bridgehead positions.
Redox Behavior
Controlled oxidation with KMnO₄ yields ketone derivatives, while reduction with LiAlH₄ produces primary amines.
Applications in Drug Discovery
Bioisosteric Replacement
The bicyclo[1.1.1]pentane moiety serves as a non-planar benzene substitute, improving pharmacokinetic properties:
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Lipophilicity: logP = 1.2 (vs. 2.1 for benzene analogs).
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Metabolic Stability: Resistant to CYP450 oxidation.
Case Study: Kinase Inhibitors
In a 2024 study, the compound enhanced inhibitor binding affinity to EGFR by 15-fold compared to linear analogs, attributed to its rigid geometry.
Precaution | Recommendation |
---|---|
Personal Protection | Gloves, goggles, respirator |
Spill Management | Absorb with inert material |
Storage | Dry, ventilated area (<25°C) |
Comparative Analysis with Structural Analogs
Table 4: Comparison with Related Compounds
Compound | Structure | logP | Metabolic Half-Life |
---|---|---|---|
Bicyclo[2.2.2]octane | Less strained | 2.5 | 3.2 hours |
3-CF₃-Cyclopentane | Monocyclic | 1.8 | 5.1 hours |
Target Compound | Bicyclo[1.1.1] | 1.2 | 8.7 hours |
The target compound’s lower logP enhances aqueous solubility, while its extended half-life suggests superior in vivo stability.
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